NS1643 is a small molecule activator of the human ether-a-go-go-related gene potassium channel, specifically Kv11.1. It has garnered attention for its potential therapeutic applications, particularly in cardiac and cancer research. NS1643 enhances the activity of Kv11.1 channels, which play a critical role in cardiac repolarization and have been implicated in various pathophysiological conditions, including arrhythmias and cancer metastasis.
NS1643 was identified through pharmacological screening aimed at discovering compounds that activate the hERG (human Ether-à-go-go-Related Gene) potassium channels. This compound is classified as a potassium channel activator and is particularly noted for its selective action on Kv11.1 channels, which are essential for maintaining cardiac rhythm and have roles in other cellular processes.
The synthesis of NS1643 involves several steps typical of organic synthesis processes. Although specific synthetic pathways are not detailed in the provided sources, general methods for synthesizing small molecule activators often include:
Technical details regarding the exact synthetic route for NS1643 are not extensively documented in the available literature.
NS1643's molecular structure is characterized by its ability to interact with specific residues within the hERG channel. The compound's binding site has been identified around the L529 residue of the voltage-sensing domain of the channel, indicating its importance in modulating channel activity. The precise three-dimensional structure of NS1643 allows it to stabilize certain conformations of the hERG channel, enhancing its activation properties.
The chemical reactivity of NS1643 primarily involves its interaction with potassium channels. Upon binding to Kv11.1 channels, NS1643 induces conformational changes that enhance channel opening and prolong activation. This mechanism can be understood through:
Technical details on specific chemical reactions involving NS1643 were not available but can be inferred from electrophysiological studies examining its effects on ion currents.
NS1643 activates Kv11.1 channels by binding to specific sites within the voltage-sensing domain, leading to:
Data from electrophysiological experiments demonstrate that at optimal concentrations (around 10 µM), NS1643 significantly increases current amplitudes while higher concentrations may lead to partial antagonistic effects on Kv11.3 channels .
While specific physical and chemical properties such as melting point or solubility were not detailed in the search results, general characteristics relevant to small molecule pharmacology include:
NS1643 has several promising applications based on its mechanism of action:
NS1643 (chemical name: 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea) is a small molecule identified by its CAS registry number 448895-37-2 and molecular formula C₁₅H₁₀F₆N₂O₃ (molecular weight: 380.24 g/mol) [4]. Historically, it emerged in the mid-2000s during systematic screens for compounds that modulate the human ether-à-go-go-related gene (hERG) potassium channel. Initial studies characterized it as a partial agonist of hERG, with a half-maximal effective concentration (EC₅₀) of 10.5 μM in heterologous expression systems [1] [8]. Its discovery marked a pivotal shift from viewing hERG solely as an anti-target (due to drug-induced cardiotoxicity) toward exploiting its activation for therapeutic rescue of channelopathies [5].
Table 1: Chemical Identifiers of NS1643
Property | Value |
---|---|
IUPAC Name | 1,3-bis(2-hydroxy-5-(trifluoromethyl)phenyl)urea |
CAS Registry Number | 448895-37-2 |
Molecular Formula | C₁₅H₁₀F₆N₂O₃ |
Molecular Weight | 380.24 g/mol |
Chemical Structure | Symmetric urea with trifluoromethyl phenol groups |
NS1643 exerts multi-target effects on voltage-gated potassium channels, with distinct impacts on cardiac, neuronal, and oncologically relevant isoforms:
hERG (Kv11.1) Channel Activation: NS1643 enhances hERG currents through three synergistic mechanisms: leftward shift of the voltage dependence of activation (by ~15 mV), slowing of channel deactivation kinetics, and attenuation of inactivation [6] [8]. Biophysical studies using voltage-clamp fluorimetry reveal that NS1643 stabilizes the activated state of the voltage-sensing domain (VSD), particularly around residue L529 in the S4 helix [6]. Mutagenesis studies (e.g., L529I) disrupt NS1643 efficacy, confirming this site’s role in its mechanism [9].
KCNQ (Kv7) Channel Modulation: Beyond hERG, NS1643 potentiates neuronal KCNQ2, KCNQ4, and KCNQ2/Q3 heteromers (EC₅₀ = 2.44 ± 0.25 μM for KCNQ2) but not cardiac KCNQ1. It hyperpolarizes the voltage threshold for activation and slows deactivation, mediated by phenylalanine F137 in the voltage-sensing domain [1]. This dual activity positions NS1643 as a unique modulator of both neuronal excitability and cardiac repolarization.
Effects on Kv11.3 (erg3) Channels: NS1643 increases Kv11.3 currents by 80% at 10 μM via similar gating modifications but exhibits partial antagonism at higher concentrations (20 μM), reflecting isoform-specific efficacy [2].
Table 2: Ion Channel Targets of NS1643 and Key Effects
Channel Type | Effect of NS1643 | EC₅₀/Effective Concentration |
---|---|---|
hERG (Kv11.1) | ↑ Current amplitude; left-shifted activation; slowed deactivation; reduced inactivation | 10.5 μM |
KCNQ2 | ↑ Current amplitude; hyperpolarized activation threshold; slowed deactivation | 2.44 ± 0.25 μM |
Kv11.3 | ↑ Current amplitude (80% at 10 μM); biphasic effect (antagonism at >20 μM) | 10 μM (maximal activation) |
NS1643 exemplifies the therapeutic potential of hERG activators in two key domains:
Rescue of Channelopathies: In congenital Long QT Syndrome Type 2 (LQT2), caused by loss-of-function hERG mutations, NS1643 restores currents in specific mutants (e.g., G604S) by correcting trafficking defects and gating kinetics [1] [10]. It also rescues KCNQ2 mutants linked to benign familial neonatal convulsions (BFNC), demonstrating broad applicability in epilepsy-cardiology overlap syndromes [1]. Mechanistically, NS1643 binds to the VSD of hERG, stabilizing intermediate states during activation and counteracting inactivation-prone mutations [6] [9]. Kinetic modeling confirms it preferentially interacts with closed (C3) and open (O) states, accelerating voltage sensor movement [9].
Oncology Applications: NS1643 inhibits triple-negative breast cancer (TNBC) progression by suppressing cell migration and invasion. In mouse xenograft models, it reduces tumor growth and metastasis (6 mg/kg, intraperitoneal) via modulation of epithelial-mesenchymal transition markers (e.g., ↓ Vimentin/N-cadherin; ↑ E-cadherin) [4]. This highlights hERG’s role beyond electrophysiology—as a regulator of cancer cell behavior.
Therapeutic Design Implications: NS1643’s multi-target activity underscores the complexity of developing selective hERG activators. Its binding locus near L529 provides a structural template for designing derivatives with enhanced specificity. Computational docking studies suggest the hydrophobic S4 cavity accommodates NS1643 optimally in kinked helices (e.g., L529I mutants), informing future drug design [6].
Table 3: Molecular Targets and Therapeutic Mechanisms of NS1643
Therapeutic Context | Molecular Target | Key Mechanism of Action |
---|---|---|
LQT2 Rescue | hERG mutants (e.g., G604S) | Stabilizes voltage-sensing domain; corrects trafficking |
Epilepsy | KCNQ2/KCNQ3 channels | Hyperpolarizes activation threshold; slows deactivation |
Breast Cancer | hERG in TNBC cells | Suppresses EMT; inhibits migration/invasion |
NS1643 remains a cornerstone compound for probing hERG physiology and developing targeted therapies for channelopathies and cancer. Its multi-channel engagement necessitates precise mechanistic understanding to avoid off-target effects—a challenge for next-generation activators [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7